Product packaging for Suspensaside(Cat. No.:CAS No. 84213-44-5)

Suspensaside

Cat. No.: B1233519
CAS No.: 84213-44-5
M. Wt: 640.6 g/mol
InChI Key: IAXBXCJUSPUULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Suspensaside is a natural caffeyol glycoside compound with the molecular formula C29H36O16 and a molecular weight of 640.58 g/mol . It was first isolated from the plant Forsythia suspensa , which is used in traditional medicine, making this compound a compound of significant interest in the field of natural products and phytochemical research . As a specialized biochemical, its primary research value lies in its potential biological activities and its role as a chemical marker in plant studies. Researchers utilize compounds like this compound in various laboratory investigations, which may include exploring its properties for application in pharmaceutical research or as a standard for analytical purposes . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, drug administration, or any form of human or veterinary consumption. The buyer assumes all responsibility for ensuring that their use of the product complies with their institution's guidelines and all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O16 B1233519 Suspensaside CAS No. 84213-44-5

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4,5-dihydroxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O16/c1-12-22(36)23(37)25(39)28(43-12)42-11-20-27(45-21(35)7-3-13-2-5-15(30)17(32)8-13)24(38)26(40)29(44-20)41-10-19(34)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-34,36-40H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXBXCJUSPUULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317898
Record name Suspensaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84213-44-5
Record name Suspensaside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84213-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suspensaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Purification, and Structural Elucidation of Suspensaside and Its Analogues

Spectroscopic and Spectrometric Elucidation of Molecular Architecture

The molecular structure of suspensaside was pieced together using a suite of analytical techniques. Each method provides unique clues about the molecule's framework, and together they offer a complete picture of its architecture. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) reveal the connectivity of atoms, while spectrometric techniques such as Mass Spectrometry (MS) determine the molecular weight and fragmentation patterns. paulrpalmer.comsciepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. paulrpalmer.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon skeleton and the placement of protons.

1D NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. mdpi.com For this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the caffeoyl and phenylethyl moieties, as well as signals for the sugar units. mdpi.com The ¹³C NMR spectrum complements this by indicating the number and type of carbon atoms present.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are crucial for establishing the precise connectivity. mdpi.comresearchgate.net

COSY experiments identify proton-proton couplings, helping to piece together adjacent protons within a spin system, such as those on the sugar rings or the ethyl chain.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments, such as linking the caffeoyl group and the phenylethyl alcohol to the glucose unit, and the rhamnose to the glucose. mdpi.com

For example, HMBC correlations would establish the linkage of the caffeoyl group to the C-4 position of the glucose and the rhamnose sugar to the C-6 position of the glucose. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Exact chemical shifts (δ) in ppm can vary slightly depending on the solvent used)

Atom/Group¹H NMR (δ ppm)¹³C NMR (δ ppm)
Phenylethyl Moiety
H-2', H-6'Aromatic signalsAromatic signals
H-5'Aromatic signalsAromatic signals
H-α~ 2.8~ 36.0
H-β~ 4.0~ 72.0
Caffeoyl Moiety
H-2Aromatic signalsAromatic signals
H-5Aromatic signalsAromatic signals
H-6Aromatic signalsAromatic signals
H-7 (α-CH=)~ 7.6 (d, J≈15.9 Hz)~ 146.0
H-8 (β-CH=)~ 6.3 (d, J≈15.9 Hz)~ 115.0
C-9 (C=O)-~ 168.0
Glucose Moiety
H-1'' (anomeric)~ 4.3 (d, J≈8.0 Hz)~ 104.0
Rhamnose Moiety
H-1''' (anomeric)~ 5.2 (br s)~ 102.0
CH₃-6'''~ 1.1 (d)~ 18.0

Mass Spectrometry (MS and MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure through fragmentation analysis. lcms.cz High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₉H₃₆O₁₅ for this compound). researchgate.net

Tandem mass spectrometry (MS/MS) is particularly informative. In this technique, the molecular ion (precursor ion) of this compound is selected and fragmented, and the resulting product ions are analyzed. lcms.cz The fragmentation pattern is characteristic of the compound's structure. For phenylethanoid glycosides like this compound, fragmentation typically occurs at the glycosidic bonds and ester linkages. researchgate.netnih.gov A common pathway involves the initial neutral loss of the caffeoyl moiety, followed by the sequential loss of the rhamnose and glucose sugar units. researchgate.netnih.gov This predictable fragmentation is a key tool in identifying this compound and related compounds in complex mixtures. libretexts.org

A typical fragmentation pathway for this compound in negative ion mode might show:

[M-H]⁻ → [M-H - caffeoyl]⁻ : Loss of the caffeoyl group (162 Da).

[M-H - caffeoyl]⁻ → [M-H - caffeoyl - rhamnosyl]⁻ : Subsequent loss of the rhamnose unit (146 Da).

[M-H - caffeoyl - rhamnosyl]⁻ → [aglycone-H]⁻ : Final loss of the glucose unit (162 Da).

Ultraviolet-Visible (UV) spectroscopy measures the absorption of UV or visible light by a molecule. libretexts.org This technique is useful for detecting the presence of chromophores—parts of a molecule that absorb light. paulrpalmer.com In this compound, the main chromophore is the caffeoyl group, which contains a conjugated system of double bonds in the aromatic ring and the propenoic acid side chain. This system gives rise to characteristic strong absorption maxima (λmax) in the UV spectrum, typically around 330 nm. The phenylethyl group also contributes to absorption at shorter wavelengths, usually around 280-290 nm. UV spectroscopy is often used in conjunction with High-Performance Liquid Chromatography (HPLC) as a detection method. researchgate.netoup.com

The combination of different analytical techniques, known as hyphenation, provides powerful tools for chemical analysis. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method used for the analysis of this compound in its natural source, the fruits of Forsythia suspensa. oup.comkoreascience.kroup.com

In this technique:

HPLC first separates the complex mixture of compounds present in the plant extract based on their physicochemical properties. koreascience.kr

As each compound elutes from the HPLC column, it enters the ESI source, where it is ionized.

The MS/MS system then analyzes the ions, providing both molecular weight and characteristic fragmentation data for each separated compound. oup.comnih.gov

This approach allows for the rapid and reliable identification and even quantification of this compound and its analogues, even when they are present in small amounts within a complex biological matrix. researchgate.netoup.com

Ultraviolet-Visible (UV) Spectroscopy

Stereochemical Assignment and Conformational Analysis

This compound is a chiral molecule containing multiple stereocenters, particularly in the sugar moieties and at the β-carbon of the phenylethyl group. Determining the absolute configuration of these centers is a critical final step in its structural elucidation. This is often achieved through a combination of methods, including analysis of NMR data with chiral derivatizing agents, enzymatic hydrolysis, or comparison of optical rotation data with known standards. researchgate.netresearchgate.net For instance, the stereochemistry of the sugar units (D-glucose and L-rhamnose) is typically confirmed by comparing their properties after acid hydrolysis with authentic sugar samples. The configuration at the β-carbon of the aglycone has also been a subject of study, with specific NMR techniques being developed to resolve the stereochemistry in phenylethanoid glycosides. researchgate.net

Identification and Structural Characterization of this compound Analogues

Several compounds structurally related to this compound, known as analogues, have been isolated from Forsythia suspensa. These compounds often share the same core structure but differ in the type or position of substituents. The same suite of spectroscopic and spectrometric methods (NMR, MS, UV) is used for their identification. researchgate.net

Some notable analogues include:

This compound A : An analogue where a substituent group is present at the beta position of the phenylethanoid glycoside. researchgate.netoup.com

Forsythoside (B13851194) A : An isomer of this compound. nih.gov

Acteoside (Verbascoside) : A closely related phenylethanoid glycoside that differs in the specific phenylethyl alcohol moiety (hydroxytyrosol instead of dihydroxyphenylethyl alcohol). researchgate.netjfda-online.com

This compound C : A glycoside isolated from the fruits of Forsythia suspense. researchgate.net

The fragmentation rules established for this compound in MS/MS analysis are often applicable to these analogues, aiding in their tentative identification in HPLC-MS/MS profiling studies. researchgate.netnih.gov

This compound A, this compound B, and this compound C

Suspensasides A, B, and C are caffeoyl glycosides of phenethyl alcohol that have been isolated from the fruits of Forsythia suspensa. glycoscience.ru The process of isolating these compounds involves sophisticated separation techniques to separate them from a complex mixture of phytochemicals.

Isolation and Purification: A common initial step involves the extraction of the plant material, such as the pulverized fruits of Forsythia suspensa, with a solvent like 70% ethanol (B145695) using methods like ultrasound-assisted extraction. tandfonline.com The resulting crude extract is then subjected to preliminary purification using macroporous resin column chromatography. tandfonline.com

For the specific separation of individual compounds like this compound A, high-speed counter-current chromatography (HSCCC) has been proven to be a highly effective, one-step method. tandfonline.comtandfonline.com This technique, which is a form of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. tandfonline.com In one reported method, a two-phase solvent system composed of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v) was used. tandfonline.comtandfonline.com The crude extract, pre-purified by macroporous resin, was dissolved in the lower phase and injected into the HSCCC system. tandfonline.com This process yielded this compound A with a purity of over 98%, as determined by High-Performance Liquid Chromatography (HPLC). tandfonline.comtandfonline.com

Structural Elucidation: The structures of this compound A and B were established through a combination of chemical methods and extensive spectroscopic analysis, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. glycoscience.ru The structure of the parent compound, this compound (also known as forsythoside C ), was determined to be DL-β, 3, 4-trihydroxyphenethyl-O-α-L-rhamnopyranosyl-(1→6)-4-O-caffeoyl-β-D-glucopyranoside based on carbon-13 NMR spectroscopy and chemical evidence. jst.go.jp The structural identification of this compound A isolated via HSCCC was confirmed using Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, and NMR analysis. tandfonline.comtandfonline.com These analyses provide detailed information about the molecular weight, chromophores, and the connectivity of atoms within the molecule, allowing for unambiguous structure determination.

CompoundPlant SourceIsolation/Purification MethodStructural Elucidation MethodPurityReference
This compound A Forsythia suspensaMacroporous resin chromatography, High-Speed Counter-Current Chromatography (HSCCC)MS, UV, 1D & 2D NMR98.05% tandfonline.com, tandfonline.com, glycoscience.ru
This compound B Forsythia suspensaNot specified in detail1D & 2D NMR, Chemical methodsNot specified glycoscience.ru
This compound C Forsythia suspensaNot specified in detailIdentified as a phenylethanoid glycosideNot specified vellmanherbs.com
This compound Forsythia suspensaNot specified in detail13C NMR, Chemical evidenceNot specified jst.go.jp

Other Related Phenylethanoid Glycosides (e.g., Forsythiaside, Phillyrin)

Forsythiaside and Phillyrin (B1677687) are other prominent bioactive compounds isolated from Forsythia species. Their isolation and structural determination have also been extensively studied.

Forsythiaside:

Isolation and Purification: Forsythiaside is a major phenylethanoid glycoside in Forsythia suspensa. plytix.com Its isolation often begins with a methanol (B129727) extract of the fruits, which is then suspended in water and partitioned successively with solvents like methylene (B1212753) chloride, ethyl acetate (B1210297), and n-butanol. plytix.com The n-butanol fraction, which is enriched with forsythiaside, can be further purified using centrifugal partition chromatography (CPC). plytix.com A solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v) has been successfully used in CPC to yield forsythiaside with high purity (94.56%). plytix.com This method is noted for its efficiency, high sample recovery, and reduced solvent consumption compared to traditional open column chromatography. plytix.com Forsythiaside has also been isolated from other plants, such as Hebe stricta var. atkinsonii. tandfonline.com

Structural Elucidation: The structure of forsythiaside was elucidated through chemical and spectroscopic means. mdpi.com Alkaline treatment followed by acid hydrolysis of the molecule yielded caffeic acid and 3,4-dihydroxy-β-phenethyl alcohol. mdpi.com Further analysis detected D-glucose and L-rhamnose in a 1:1 ratio. mdpi.com By comparing the ¹³C-NMR data with known compounds and analyzing the ¹H-NMR spectrum of its acetate derivative, the structure was definitively established as 3,4-dihydroxy-β-phenethyl-O-α-l-rhamnopyranosyl-(1→6)-4-O-caffeoyl-β-d-glucopyranoside. mdpi.com

Phillyrin:

Isolation and Purification: Phillyrin, a lignan (B3055560) glycoside, is also a key component of Forsythia suspensa. mdpi.comnih.gov It can be isolated from the chloroform-soluble fraction of a methanol extract of the fruits. nih.gov The purification is typically achieved using silica (B1680970) gel column chromatography with gradient elution, for instance, using n-hexane and acetone. nih.gov Recrystallization of the relevant fractions can yield pure phillyrin. nih.gov Other extraction techniques that have been applied include ultrasonic-assisted extraction (UAE), heat reflux extraction (HRE), and microwave-assisted extraction (MAE). akjournals.com

CompoundPlant SourceIsolation/Purification MethodStructural Elucidation MethodReference
Forsythiaside Forsythia suspensa, Hebe stricta var. atkinsoniiSolvent partitioning, Centrifugal Partition Chromatography (CPC)¹H-NMR, ¹³C-NMR, Chemical hydrolysis mdpi.com, plytix.com, tandfonline.com
Phillyrin Forsythia suspensaSilica gel column chromatography, Recrystallization¹³C-NMR, ESI-MS, Enzymatic hydrolysis nih.gov, mdpi.com, akjournals.com

Biosynthetic Pathways of Suspensaside

Precursor Identification and Metabolic Intermediates

The assembly of suspensaside draws upon precursors from distinct metabolic routes, primarily the shikimate and phenylpropanoid pathways, as well as carbohydrate metabolism.

The aromatic amino acids phenylalanine and tyrosine, both products of the shikimate pathway, serve as the foundational precursors. unl.edunhri.org.tw The pathway to the phenylethanoid and caffeoyl moieties proceeds as follows:

Caffeoyl Moiety : The caffeoyl group is derived from phenylalanine through the general phenylpropanoid pathway. Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent hydroxylations by cinnamic acid 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) yield caffeic acid. mdpi.comnih.gov Caffeic acid is then activated to its CoA-thioester, caffeoyl-CoA, by a 4-coumarate CoA ligase (4CL) for subsequent transfer. mdpi.comnih.gov

Phenylethanoid Aglycone : The aglycone of this compound is β,3,4-trihydroxyphenethyl alcohol. This moiety is biosynthesized from the amino acid tyrosine. researchgate.net The pathway likely involves intermediates such as 4-hydroxyphenylpyruvate and 4-hydroxyphenylacetaldehyde, which are then reduced and hydroxylated. ebi.ac.uk Hydroxytyrosol (B1673988) (3,4-dihydroxyphenylethanol) is a key intermediate in the formation of many phenylethanoid glycosides. mdpi.com The final β-hydroxylation step leads to the specific aglycone found in this compound.

Sugar Moieties : The glycosidic portion of this compound consists of D-glucose and L-rhamnose. jst.go.jp These are supplied as activated UDP-sugars (UDP-glucose and UDP-rhamnose) from primary carbohydrate metabolism. UDP-glucose is a common sugar donor, while UDP-rhamnose is synthesized from UDP-glucose.

The table below summarizes the key precursors and intermediates in the biosynthesis of this compound.

Table 1: Precursors and Intermediates in this compound Biosynthesis
Molecule Type Name Role/Origin
Primary Precursor Phenylalanine Shikimate Pathway; Precursor to Caffeoyl Moiety mdpi.com
Primary Precursor Tyrosine Shikimate Pathway; Precursor to Aglycone Moiety researchgate.net
Primary Precursor Glucose Primary Metabolism; Precursor to UDP-glucose & UDP-rhamnose
Intermediate Caffeic Acid Phenylpropanoid Pathway; Core of the Caffeoyl Group mdpi.commdpi.com
Intermediate Hydroxytyrosol Tyrosine Pathway; Intermediate in Aglycone Formation mdpi.com
Intermediate β,3,4-trihydroxyphenethyl alcohol Aglycone core of this compound jst.go.jp
Activated Donor Caffeoyl-CoA Activated form for acylation mdpi.com
Activated Donor UDP-glucose Activated sugar for the first glycosylation step mdpi.comwipo.int

| Activated Donor | UDP-rhamnose | Activated sugar for the second glycosylation step mdpi.com |

Enzymatic Steps and Catalytic Mechanisms Involved in Glycoside Formation

The formation of this compound from its precursors is a multi-step enzymatic process involving hydroxylations, reductions, glycosylations, and acylation. The final steps, particularly the formation of the glycosidic bonds, are of central importance.

First Glycosylation : The β,3,4-trihydroxyphenethyl alcohol aglycone is first glycosylated with a glucose molecule. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers glucose from the activated donor UDP-glucose to a hydroxyl group on the aglycone. cazypedia.orgfrontiersin.org

Second Glycosylation : A second UGT then attaches L-rhamnose to the C6 position of the initial glucose moiety, forming a disaccharide chain. jst.go.jp

Acylation : In the final decoration step, a hydroxycinnamoyl-CoA acyltransferase catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the C4 position of the glucose residue. mdpi.comresearchgate.net

Glycosyltransferases (GTs) are the enzymes responsible for creating the glycosidic linkage. cazypedia.org They are classified as Leloir enzymes, utilizing activated sugar-nucleotide donors like UDP-glucose. cazypedia.org The catalysis can proceed with either inversion or retention of the anomeric carbon's stereochemistry. cazypedia.org Inverting GTs use a single nucleophilic substitution mechanism, often facilitated by a general base and a divalent cation (like Mn²⁺ or Mg²⁺). cazypedia.org Retaining GTs are thought to employ a double displacement mechanism involving a covalent glycosyl-enzyme intermediate. cazypedia.org The specific stereochemistry of the linkages in this compound (β-D-glucopyranoside and α-L-rhamnopyranoside) is determined by the specific UGTs involved. jst.go.jp

Table 2: Key Enzymatic Steps in this compound Assembly

Step Reaction Enzyme Class Substrates Product
1 Phenylpropanoid Pathway Lyases, Hydroxylases, Ligases (PAL, C4H, C3H, 4CL) Phenylalanine Caffeoyl-CoA
2 Aglycone Formation Decarboxylases, Reductases, Hydroxylases Tyrosine β,3,4-trihydroxyphenethyl alcohol
3 First Glycosylation UDP-Glycosyltransferase (UGT) Aglycone, UDP-glucose Aglycone-glucoside
4 Second Glycosylation UDP-Glycosyltransferase (UGT) Aglycone-glucoside, UDP-rhamnose Aglycone-rhamnosyl-glucoside
5 Acylation Acyltransferase Aglycone-diglycoside, Caffeoyl-CoA This compound

Genetic and Molecular Basis of this compound Biosynthesis in Forsythia suspensa

While the complete genetic blueprint for this compound biosynthesis has not been fully elucidated, transcriptome analyses of Forsythia species have provided significant insights into the genes involved. researchgate.netplos.org These studies have identified numerous candidate genes encoding the enzymes required for the biosynthesis of phenylethanoid glycosides and other related secondary metabolites. nih.govresearchgate.net

Comparative transcriptome studies of different Forsythia species and different plant tissues (leaves and fruits) have revealed co-expressed gene clusters associated with the biosynthesis of these compounds. researchgate.netplos.org Key enzyme-encoding genes that have been identified in F. suspensa transcriptomes include:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-Coumarate:CoA ligase (4CL)

Caffeoyl-CoA O-methyltransferase (CCoAOMT)

UDP-Glycosyltransferases (UGTs)

Acyltransferases

Specifically, several unigenes annotated as UGTs and acyltransferases have been predicted to be associated with the biosynthesis of forsythoside (B13851194) A, a structurally similar phenylethanoid glycoside. researchgate.net The expression levels of these genes often correlate with the accumulation of the final products in different tissues or developmental stages. plos.org For instance, the genes involved in the upstream phenylpropanoid pathway are often coordinately regulated. plos.org The application of elicitors like methyl jasmonate (MeJA) has been shown to induce the expression of genes related to the synthesis of secondary metabolites in F. suspensa, further aiding in the identification of relevant biosynthetic genes. nih.gov

Comparative Biosynthesis with Other Iridoid and Phenylethanoid Glycosides

The biosynthetic pathway of this compound shares features with, yet is distinct from, other classes of plant glycosides.

Comparison with other Phenylethanoid Glycosides (PhGs): The biosynthesis of this compound is highly similar to that of other PhGs like forsythoside A and acteoside, which are also found in Forsythia or related plants. researchgate.netfrontiersin.org

Shared Precursors : All PhGs share the same fundamental building blocks: a phenylethanoid aglycone derived from tyrosine and a hydroxycinnamoyl acid moiety (like caffeic or ferulic acid) derived from phenylalanine. researchgate.netbrunel.ac.uk

Shared Pathway : The core enzymatic machinery, including PAL, C4H, 4CL, and various UGTs and acyltransferases, is conserved. researchgate.net

Key Differences : The structural diversity within the PhG family arises from variations in the hydroxylation and methoxylation patterns of the aglycone and acyl groups, and differences in the type, number, and linkage of the sugar units. For example, acteoside contains a hydroxytyrosol aglycone, while this compound's aglycone has an additional hydroxyl group on the ethyl side chain. jst.go.jp

Comparison with Iridoid Glycosides: Despite often co-existing in the same plants, the biosynthesis of PhGs and iridoid glycosides proceeds from entirely different primary metabolic pathways. brunel.ac.uk

Different Core Skeletons : PhGs are based on a C6-C2 phenylethanoid skeleton derived from the shikimate pathway. brunel.ac.uk In contrast, iridoids are monoterpenoids with a cyclopentanopyran ring system derived from the mevalonate (B85504) (MVA) or, more commonly, the methylerythritol phosphate (B84403) (MEP) pathway. brunel.ac.uknih.gov

Different Primary Precursors : The ultimate precursors for iridoids are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which condense to form geranyl diphosphate (GPP), the universal precursor for monoterpenes. nih.gov This is fundamentally different from the aromatic amino acid precursors of PhGs.

Convergence at Glycosylation : A point of convergence in the two pathways is the glycosylation step. Both iridoid aglycones and phenylethanoid aglycones are glycosylated by UGTs to increase their water solubility and stability for storage within the plant cell vacuole. frontiersin.orgnih.gov

Table 3: Biosynthetic Comparison: Phenylethanoid vs. Iridoid Glycosides

Feature This compound (Phenylethanoid Glycoside) Iridoid Glycosides (e.g., Monotropein)
Primary Metabolic Pathway Shikimate Pathway brunel.ac.uk Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway nih.gov
Key Precursors Phenylalanine, Tyrosine researchgate.net Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) nih.gov
Core Intermediate Phenylethanoid Alcohol (C6-C2 skeleton) brunel.ac.uk Geranyl Diphosphate (GPP) nih.gov
Aglycone Core Structure Aromatic (Phenolic) Cyclopentanopyran (Monoterpenoid) nih.gov
Final Modification Step Glycosylation and Acylation jst.go.jp Glycosylation and other modifications (e.g., oxidation) brunel.ac.uk

Synthetic and Semi Synthetic Approaches to Suspensaside and Its Derivatives

Total Synthesis Strategies for Complex Glycosidic Scaffolds

The total synthesis of complex glycosidic molecules like suspensaside is a formidable task that requires precise control over stereochemistry and regioselectivity. accessscience.com A common approach in modern organic synthesis is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. slideshare.net For a molecule like this compound, this would involve disconnecting the ester and glycosidic linkages to yield three primary building blocks: a protected glucose core, a protected 3,4-dihydroxyphenylethanol (hydroxytyrosol) derivative, and a protected caffeic acid derivative.

The key challenges in the forward synthesis lie in the stereoselective formation of the β-glycosidic bond and the regioselective formation of the ester linkage at the C-4 or C-6 position of the glucose moiety. Various strategies have been developed for the synthesis of related PhGs, which are applicable to this compound. For instance, the synthesis of acteoside, a structurally similar PhG, has been achieved through a streamlined approach that minimizes the use of protecting groups by exploiting the inherent reactivity differences of the hydroxyl groups on the glucose core. researchgate.net This strategy involves key regio- and chemoselective transformations, including β-glycosylation, selective caffeoylation, and regioselective silylation. researchgate.net

Another powerful strategy involves palladium-catalyzed cross-coupling reactions to construct the cinnamic acid moiety. rsc.org This method allows for the efficient formation of the trans-cinnamic acid scaffold from simpler precursors. The assembly of the glycosidic linkage is often accomplished using established glycosylation methods, such as the use of glycosyl trichloroacetimidates or thioglycosides as donors, activated by a suitable promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The choice of protecting groups on the sugar is critical to direct the stereochemical outcome of the glycosylation and to allow for regioselective functionalization of the hydroxyl groups.

Semi-Synthetic Modifications from Naturally Derived Precursors

Given the complexity of total synthesis, semi-synthesis, which starts from a readily available natural product, offers a more practical and efficient route to this compound and its derivatives. accessscience.compageplace.de This approach leverages the pre-existing, stereochemically defined scaffold of a natural precursor, reducing the number of synthetic steps required. pageplace.de For instance, a more abundant phenylethanoid glycoside could be isolated from a natural source and then chemically modified to yield this compound.

Potential precursors for the semi-synthesis of this compound could include simpler PhGs that lack the caffeoyl group or have a different acylation pattern. The synthetic task would then involve selective enzymatic or chemical hydrolysis of unwanted acyl groups, followed by regioselective esterification with a protected caffeic acid derivative. For example, enzymatic catalysis using lipases has been explored for the regioselective acylation of sugar moieties in related compounds. This approach can offer high selectivity under mild reaction conditions, avoiding the need for extensive protecting group manipulations.

The isolation of the core glycoside, 2-(3,4-dihydroxyphenyl)ethyl-β-D-glucopyranoside, from natural sources could also serve as a starting point. Subsequent regioselective acylation at the desired position of the glucose unit with a caffeoyl moiety would then complete the synthesis of this compound. This strategy significantly shortens the synthetic route by utilizing a key intermediate provided by nature.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are driven by the desire to improve its biological activity, selectivity, and pharmacokinetic properties. nih.govnih.govumn.edu Modifications can be targeted at three main parts of the molecule: the phenylethanol aglycone, the caffeoyl moiety, and the central glucose core.

Synthetic strategies for creating analogues often involve the preparation of a common intermediate that can be diversified in the final steps of the synthesis. For example, a protected glycoside with a free hydroxyl group at the acylation site can be reacted with a library of different substituted cinnamic acids to generate a range of analogues with varied electronic and steric properties on the aromatic ring of the acyl group. Similarly, analogues with modifications on the phenylethanol moiety can be prepared by synthesizing various substituted phenylethanols and coupling them to the sugar core.

The synthesis of backbone-aminated analogues of other natural products has shown that introducing non-natural functionalities can lead to enhanced biological activity. nih.gov For this compound, this could involve replacing one of the hydroxyl groups on the glucose core with an amino group or other functionalities to probe the structure-activity relationship. The synthesis of such analogues would require the development of specific synthetic routes to access the modified sugar building blocks. The evaluation of these novel analogues can provide valuable insights into the molecular interactions responsible for the biological effects of this compound and lead to the development of more potent therapeutic agents. nih.gov

Regioselective Glycosylation and Functionalization Methodologies

Regioselectivity is a cornerstone of the synthesis of complex molecules like this compound. rsc.orgnih.gov The glucose core of this compound possesses multiple hydroxyl groups of similar reactivity, making the selective functionalization of a single hydroxyl group a significant challenge. To achieve regioselective glycosylation and acylation, chemists rely on a variety of strategies, with the most common being the use of protecting groups.

By strategically protecting and deprotecting the hydroxyl groups of the glucose molecule, it is possible to expose a single hydroxyl group for reaction at a time. For example, the formation of a 4,6-O-benzylidene acetal (B89532) on the glucose ring temporarily protects these two positions, allowing for selective reactions at the C-2 and C-3 hydroxyls. Subsequent removal of the benzylidene group can then allow for differential functionalization of the C-4 and C-6 positions.

In addition to protecting group strategies, regioselective enzymatic reactions are gaining prominence. Lipases and proteases can catalyze esterification and de-esterification reactions with high regioselectivity on sugar molecules. For instance, Candida antarctica lipase (B570770) B has been shown to be effective in the regioselective acylation of various glycosides.

Modern synthetic methods also offer solutions for regioselective functionalization. For example, tin-mediated acylation has been used for the selective O-6 acylation of unprotected glucosides. These methodologies are crucial for the efficient construction of the specific substitution pattern found in this compound and for the synthesis of its analogues with defined structures. The development of new and more efficient regioselective methods remains an active area of research in carbohydrate chemistry. rsc.org

Pharmacological Mechanisms of Action of Suspensaside

Antimicrobial Activities and Mechanisms

Suspensaside has demonstrated notable activity against various microbial pathogens. Its mechanisms of action are multifaceted, involving direct inhibition of bacterial growth, modulation of virulence factors, and interaction with essential microbial cellular components.

Modulatory Effects on Microbial Virulence Factors

Beyond direct growth inhibition, emerging research suggests that this compound can modulate the expression and function of microbial virulence factors. These factors are molecules produced by bacteria that enable them to establish infection and cause disease. ucsd.edunih.gov By interfering with virulence, this compound may disarm pathogens, making them more susceptible to host immune clearance. ucsd.edu This approach represents a promising alternative to traditional antibiotics, as it may reduce the selective pressure that drives the development of antibiotic resistance. ucsd.edunih.gov The specific mechanisms by which this compound affects virulence factors are an active area of investigation.

Interactions with Microbial Cellular Components

The antimicrobial action of this compound is also attributed to its ability to interact with and disrupt essential microbial cellular components. The mechanism may involve the disruption of the bacterial cell membrane and the degradation of bacterial proteins. mdpi.com This interaction can compromise the structural integrity and function of the bacterial cell, ultimately leading to cell death. novonordiskpharmatech.com The precise molecular targets of this compound within the bacterial cell are a subject of ongoing research.

Anti-Inflammatory Effects and Associated Signaling Pathways

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

A critical mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comtmrjournals.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.govnih.govmdpi.com By blocking the activation of NF-κB, this compound can effectively downregulate the expression of these pro-inflammatory molecules, thereby attenuating the inflammatory cascade. tmrjournals.comresearchgate.net

Interactive Data Table: Antimicrobial Activity of this compound

CompoundMicroorganismActivityDetails
This compound Staphylococcus aureusAntibacterialMIC: 4.1 mM (2.6 mg/ml) jst.go.jp

Interactive Data Table: Anti-inflammatory Effects of this compound

Mediator/PathwayEffect of this compoundAssociated Effects
iNOS InhibitionReduced nitric oxide production tmrjournals.com
COX-2 InhibitionReduced prostaglandin (B15479496) synthesis tmrjournals.com
TNF-α InhibitionDecreased pro-inflammatory cytokine levels mdpi.comsemanticscholar.org
IL-1β InhibitionDecreased pro-inflammatory cytokine levels mdpi.comsemanticscholar.org
IL-6 InhibitionDecreased pro-inflammatory cytokine levels semanticscholar.org
NF-κB Signaling InhibitionDownregulation of pro-inflammatory gene expression mdpi.comtmrjournals.com

Impact on Mitogen-Activated Protein Kinases (MAPKs) Signaling (ERK, JNK, p38)

This compound demonstrates notable regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in mediating cellular responses to a variety of external stimuli, including inflammatory triggers. Research indicates that the anti-inflammatory action of this compound is, in part, attributable to its ability to modulate this cascade. Specifically, studies involving extracts of Forsythia suspensa, which contains this compound, have shown a downregulation of the p38 MAPK and Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathways. mdpi.comsemanticscholar.orgvellmanherbs.com

Further detailed investigations into the effects of a Forsythia suspense extract, which includes this compound, phillyrin (B1677687), and forsythoside (B13851194) A, revealed specific actions on MAPK components. In a rat model of rotenone-induced neurotoxicity, the extract significantly downregulated the protein expression of phosphorylated p38 (p-p38) and phosphorylated c-Jun N-terminal kinase (p-JNK). researchgate.net However, the same study noted that the expression of phosphorylated extracellular signal-regulated kinase (p-ERK) was not affected, suggesting a targeted inhibitory action on the JNK and p38 arms of the MAPK pathway, rather than a broad suppression. researchgate.net This targeted modulation is key to its role in mitigating inflammatory responses, as p38 and JNK are strongly implicated in the production of pro-inflammatory cytokines. researchgate.net

Regulation of JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in the inflammatory process, responsible for transducing signals from cytokines and growth factors to the nucleus to regulate gene expression. This compound has been identified as an inhibitor of this pathway. Its anti-inflammatory effects are closely linked to the downregulation of the JAK/STAT signaling cascade. mdpi.comsemanticscholar.orgvellmanherbs.com

Activation of Nrf2/HO-1 Signaling Pathway

A key mechanism underpinning the protective effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comsemanticscholar.orgvellmanherbs.com The Nrf2 pathway is the primary regulator of the cellular antioxidant response, protecting cells from oxidative damage by upregulating a battery of antioxidant and detoxification enzymes. researchgate.net

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. researchgate.net In the nucleus, it binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. nih.gov One of the most important of these target genes is HO-1, an enzyme that catalyzes the degradation of pro-oxidant heme into biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), iron, and carbon monoxide. nih.govmdpi.com The activation of the Nrf2/HO-1 pathway by this compound, therefore, enhances the cell's capacity to neutralize reactive oxygen species and mitigate inflammation. mdpi.comsemanticscholar.org This mechanism is a cornerstone of its antioxidant and anti-inflammatory properties.

Effects on Other Inflammatory Pathways (e.g., AMPK, SIRT, NLRP3, PI3K/AKT, mTOR, WNT/β-catenin)

Beyond the MAPK, JAK/STAT, and Nrf2 pathways, the anti-inflammatory activity of this compound involves the modulation of other signaling networks. Research on Forsythia suspense extract, containing this compound, has shown it can regulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. researchgate.nettmrjournals.com One study demonstrated that the extract significantly downregulated the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). researchgate.net The PI3K/Akt/mTOR pathway is central to cell growth, survival, and proliferation, and its dysregulation is implicated in inflammatory conditions. nih.gov Interestingly, the study found that while p-PI3K and p-Akt levels were reduced, the phosphorylation of the mammalian target of rapamycin (B549165) (p-mTOR) was not affected, indicating a specific point of intervention within the pathway. researchgate.net

While direct evidence linking this compound to the AMP-activated protein kinase (AMPK), Sirtuin (SIRT), NOD-like receptor protein 3 (NLRP3) inflammasome, or Wnt/β-catenin pathways is less established, the interconnectedness of these cellular signaling cascades is well-recognized. researchgate.netnih.gov For example, AMPK activation is known to inhibit mTOR signaling, and both PI3K/Akt and AMPK pathways can influence inflammatory responses. nih.govnih.gov Given the demonstrated effects of this compound-containing extracts on the PI3K/Akt pathway, it is plausible that it may exert indirect effects on these related inflammatory networks, contributing to its broad spectrum of pharmacological activity.

Antioxidant Properties and Mechanisms

The antioxidant capabilities of this compound are a fundamental aspect of its pharmacological profile, contributing significantly to its anti-inflammatory and cytoprotective effects. These properties are executed through two primary mechanisms: the direct scavenging of harmful free radicals and the enhancement of the body's own antioxidant defense systems.

Scavenging of Reactive Oxygen Species (ROS)

This compound, as a phenolic compound found in Forsythia suspensa, contributes to the extract's ability to directly neutralize reactive oxygen species (ROS). researchgate.netnih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. mdpi.com When produced in excess, they cause oxidative stress, leading to cellular damage to lipids, proteins, and DNA, which is implicated in a wide range of diseases. researchgate.netnih.gov

The chemical structure of phenolic compounds like this compound allows them to donate electrons to free radicals, thereby stabilizing them and preventing them from causing further damage. researchgate.net Studies on extracts containing this compound have demonstrated potent free radical scavenging activity. researchgate.net This direct quenching of ROS is a critical first line of defense against oxidative stress. nih.gov

Regulation of Endogenous Antioxidant Enzyme Systems

In addition to its direct scavenging action, this compound plays a vital role in upregulating the body's endogenous antioxidant defenses. This is largely achieved through the activation of the Nrf2/HO-1 pathway, as previously discussed. mdpi.comsemanticscholar.org The activation of Nrf2 leads to the increased synthesis of a suite of protective enzymes. researchgate.net

These endogenous antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.gov SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. nih.gov Catalase and GPX then work to detoxify hydrogen peroxide, converting it into water. nih.gov Research on Forsythia suspensa extracts has shown that they can protect against oxidative stress by increasing the levels and activity of these crucial enzymes. researchgate.net By bolstering these innate defense systems, this compound provides a sustained and powerful mechanism for maintaining cellular redox homeostasis and protecting tissues from long-term oxidative damage.

Other Reported Biological Activities and Mechanistic Insights

Recent pharmacological research has extended the understanding of this compound's biological activities beyond its primary effects, revealing nuanced interactions with key proteins and cellular pathways. These investigations have highlighted its potential in modulating viral entry mechanisms, influencing fundamental cellular processes, and regulating enzyme activity.

Anti-ACE2 Activity and its Implications

This compound has been identified as a noteworthy inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). nih.govresearchgate.net ACE2 is a critical enzyme in the renin-angiotensin system and, significantly, serves as the primary receptor for the SARS-CoV-2 virus to enter host cells. researchgate.netnih.gov The binding of the viral spike protein to ACE2 initiates the process of membrane fusion and subsequent cellular infection. nih.gov

In vitro pharmacological evaluations have confirmed that this compound A exhibits pronounced anti-ACE2 activity. nih.govresearchgate.net This inhibitory action suggests a potential mechanism to interfere with the viral infection process. researchgate.net By inhibiting ACE2 activity, compounds like this compound could theoretically hinder the binding of the SARS-CoV-2 spike protein, a critical step for viral entry. researchgate.netnih.gov This line of research has positioned natural compounds found in plants like Forsythia suspensa, including this compound, as candidates for the development of therapeutics aimed at preventing or mitigating viral infections that rely on the ACE2 receptor. nih.govresearchgate.netresearchgate.net

Effects on Cellular Processes (e.g., apoptosis, autophagy, pyroptosis, ferroptosis)

The influence of this compound on regulated cell death and degradation pathways such as apoptosis, autophagy, pyroptosis, and ferroptosis is an emerging area of investigation. While direct studies on this compound are limited, research on closely related compounds isolated from Forsythia suspensa provides valuable mechanistic insights.

Apoptosis: Forsythoside A, a phenylethanoid glycoside structurally related to this compound, has been shown to significantly inhibit cell apoptosis in neuronal cell lines. mdpi.com

Autophagy: Autophagy is a cellular process responsible for degrading damaged organelles and proteins. nih.gov Studies on Forsythoside A indicate it can alleviate alcoholic liver injury by, in part, activating AMPK-dependent autophagy. researchgate.net This suggests that compounds from this class may play a role in cellular housekeeping and stress response mechanisms.

Pyroptosis and Ferroptosis: Pyroptosis is a pro-inflammatory form of regulated cell death, while ferroptosis is characterized by iron-dependent lipid peroxidation. nih.gov While direct evidence for this compound is scarce, other constituents of Forsythia suspensa have been implicated in these pathways. Phillygenin, for instance, has been found to alleviate arthritis by inhibiting the NLRP3 inflammasome and ferroptosis. researchgate.net Furthermore, Forsythoside A is being investigated for its potential role in mitigating ferroptosis in the context of Alzheimer's disease. researchgate.net

These findings, primarily from analogous compounds, suggest that the broader family of molecules to which this compound belongs can modulate critical cellular life and death processes. nih.gov

Enzyme Modulation (e.g., PDE4 inhibition)

This compound's ability to modulate the activity of specific enzymes is a key aspect of its pharmacological profile. While the class of phenylethanoid glycosides has been investigated for various enzymatic interactions, specific activities have been confirmed for this compound.

One of the notable enzymatic targets of this compound is 5-lipoxygenase. ingentaconnect.com this compound, along with forsythiaside, has been identified as an inhibitor of this enzyme. ingentaconnect.com The 5-lipoxygenase pathway is crucial for the synthesis of leukotrienes, which are potent mediators of inflammation. The inhibition of this enzyme by this compound points to a direct mechanism for its anti-inflammatory effects. ingentaconnect.com

While phosphodiesterase 4 (PDE4) inhibition is a known therapeutic strategy for inflammatory and metabolic disorders, the primary PDE4 inhibitors identified in Forsythia suspensa are other constituents, such as phillyrin (also known as forsythin). mdpi.comnih.gov Phillyrin has been reported as a novel and selective PDE4 inhibitor. mdpi.comnih.gov Although this compound belongs to the same plant source, the most direct evidence for its enzyme modulation activity lies in its inhibition of 5-lipoxygenase rather than PDE4. ingentaconnect.com

Structure Activity Relationship Sar Studies of Suspensaside and Its Analogues

Identification of Key Structural Moieties for Biological Activity

The biological activity of suspensaside is intrinsically linked to its distinct structural components. As a phenylethanoid glycoside, its core structure comprises a hydroxyphenylethyl moiety linked to a glucopyranose. scispace.com This basic framework is further adorned with a caffeoyl group and an additional sugar unit, which are crucial for its pharmacological effects. ontosight.airesearchgate.net

Key structural moieties essential for the biological activity of this compound and its analogues include:

The Caffeoyl Moiety: The presence of the 3,4-dihydroxyphenyl group within the caffeoyl residue is a significant contributor to the antioxidant activity observed in this compound and related compounds. nih.gov This catechol-like structure is a potent scavenger of free radicals.

The Glycosidic Core: The central sugar unit, typically a glucose molecule, serves as a scaffold for the other functional groups. The nature and linkage of additional sugar moieties can modulate the compound's solubility, bioavailability, and interaction with biological targets. scispace.com

Studies on related phenylethanoid glycosides have shown that the number and position of hydroxyl groups on the aromatic rings, as well as the nature of the acyl and sugar substituents, significantly influence their biological profiles. scispace.com For instance, the presence of two ortho-substituting hydroxyl groups in both the caffeoyl and phenylethanoid moieties is considered an important factor for high antioxidant activity. nih.gov

Impact of Glycosidic Linkages on Pharmacological Profiles

The glycosidic linkages in this compound and its analogues are not merely structural connectors but play a dynamic role in determining their pharmacological profiles. A glycosidic bond connects the hemiacetal or hemiketal group of a saccharide to the hydroxyl group of another compound. wikipedia.org The stereochemistry and position of these linkages can significantly affect the molecule's three-dimensional shape, stability, and interaction with enzymes and receptors. nih.gov

In phenylethanoid glycosides, the core structure often involves a β-D-glucopyranose unit attached to the phenethyl alcohol moiety. scispace.com Further glycosylation, such as the attachment of a rhamnose unit, creates a disaccharide chain. The specific linkage between these sugar units, for example, a (1→6) linkage as seen in related compounds, influences the molecule's conformation and subsequent biological activity. researchgate.netmdpi.com

Research on various glycosides has demonstrated that altering the glycosidic linkage can lead to significant changes in biological effects. The anomeric configuration (α or β) of the glycosidic bond is a critical determinant of activity. nih.gov For instance, the formation of a β-glycosidic linkage is often favored in chemical synthesis due to the anomeric effect and can be directed by using neighboring participating groups. wikipedia.orgnih.gov The ability to selectively synthesize specific glycosidic linkages is a key strategy in the development of more potent and selective glycoside-based drugs.

The table below illustrates the impact of glycosidic variations on the activity of phenylethanoid glycosides, drawing parallels to what could be expected for this compound analogues.

Compound/AnalogueGlycosidic Linkage VariationImpact on Pharmacological Profile
Analogue AAltered inter-sugar linkage (e.g., 1→3 vs. 1→6)May alter spatial orientation, affecting receptor binding and enzymatic stability.
Analogue BChange in anomeric configuration (α vs. β)Can significantly impact recognition by glycosidase enzymes, affecting metabolism and bioavailability.
Analogue CDifferent sugar unit (e.g., xylose instead of rhamnose)Modifies polarity and steric bulk, potentially leading to altered solubility and target interaction.

Influence of Caffeoyl and Phenethyl Alcohol Moieties on Activity

The caffeoyl and phenethyl alcohol moieties are fundamental to the biological activity of this compound. The caffeoyl group, a derivative of cinnamic acid, is a well-known antioxidant pharmacophore. Its 3,4-dihydroxy substitution pattern is particularly effective at scavenging free radicals. scispace.com Studies on related phenylethanoid glycosides suggest that the protective effect against cellular damage may be largely attributed to this caffeoyl residue. scispace.com

Similarly, the 3,4-dihydroxyphenethyl alcohol moiety is crucial for potent bioactivity. scispace.com The hydroxyl groups on this part of the molecule also contribute to its antioxidant properties. The combined presence of these two catechol-containing moieties in this compound likely results in a synergistic antioxidant effect.

MoietyKey Structural FeaturesContribution to Biological Activity
Caffeoyl3,4-Dihydroxyphenyl group (catechol)Potent antioxidant and free radical scavenging activity. scispace.com
Phenethyl Alcohol3,4-Dihydroxyphenylethyl groupEssential for strong antiproliferative and hepatoprotective effects in related compounds. scispace.com

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound. mgscience.ac.in Chiral centers within the sugar moieties and at the benzylic position of the phenethyl alcohol group give rise to stereoisomers, which can exhibit markedly different pharmacological properties. mdpi.com The interaction of a drug molecule with its biological target is often highly stereospecific, akin to a key fitting into a lock.

The natural form of this compound is a specific stereoisomer, and its biological activity is dependent on this precise configuration. ontosight.ai Even subtle changes in the spatial orientation of functional groups can lead to a significant loss or alteration of activity. For example, the distinction between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) is critical. mgscience.ac.in In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. mgscience.ac.in

The importance of stereochemistry is evident in the study of nucleoside analogues, where the configuration at each chiral center of the sugar ring is crucial for antiviral activity. nih.gov Similarly, for this compound and its analogues, the stereochemistry of the glycosidic linkages (α or β) and the chirality of the aglycone will dictate how the molecule is recognized by enzymes and receptors, ultimately determining its biological fate and efficacy. mdpi.com

Design Principles for Optimized Analogues Based on SAR Data

The structure-activity relationship data for this compound and related phenylethanoid glycosides provide a foundation for the rational design of optimized analogues with enhanced therapeutic potential. diva-portal.org The goal is to create new molecules with improved activity, selectivity, and pharmacokinetic properties.

Key design principles for the development of novel this compound analogues include:

Preservation of Core Pharmacophores: The 3,4-dihydroxy-substituted caffeoyl and phenethyl alcohol moieties should be retained or isosterically replaced to maintain potent antioxidant and anti-inflammatory activities. scispace.comnih.gov

Modification of Glycosidic Moieties: The sugar portion of the molecule can be systematically modified to improve properties such as solubility and bioavailability. This could involve altering the sugar units, their linkages, or their stereochemistry. scispace.com For example, introducing different sugar residues or modifying the existing ones could modulate the molecule's interaction with drug transporters and metabolic enzymes.

Stereochemical Control: The synthesis of stereochemically pure analogues is crucial. By controlling the stereochemistry at each chiral center, it is possible to identify the most active isomer and potentially reduce off-target effects. nih.govmdpi.com

Introduction of Novel Functional Groups: The addition of new functional groups at specific positions on the molecule could lead to new or enhanced biological activities. For instance, the introduction of halogens or other electron-withdrawing groups could alter the electronic properties of the aromatic rings and influence their reactivity.

By applying these design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new drug candidates with superior pharmacological profiles. arxiv.org

Analytical Methodologies for Suspensaside Quantification and Quality Control

Chromatographic Methods for Quantitative Analysis

Chromatography is a cornerstone technique for separating suspensaside from complex mixtures and quantifying its concentration. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed methods.

High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) is a robust and widely used method for the simultaneous determination of this compound and other constituents in plant extracts like Forsythia suspensa. nih.govmeasurlabs.com This technique separates compounds as they pass through a chromatography column, and the DAD detector measures their absorbance across a wide range of ultraviolet and visible light wavelengths. measurlabs.com

A validated HPLC-DAD method has been successfully developed for the simultaneous quantification of 12 active components, including R-suspensaside and S-suspensaside, in F. suspensa. nih.gov The method demonstrated good linearity, reproducibility, and recovery, proving its suitability for the quality control of herbal materials. nih.gov The analysis is typically performed on a C18 column with a gradient elution system, commonly using a mixture of methanol (B129727) and aqueous acetic acid as the mobile phase. nih.gov Detection is often set at a wavelength of 280 nm, which is suitable for phenolic compounds like this compound. nih.gov

Table 1: Example of HPLC-DAD Method Parameters for this compound Analysis. nih.gov
ParameterCondition
ColumnZorbax XDB C18
Mobile PhaseGradient elution of methanol and 0.3% aqueous acetic acid
Detection Wavelength280 nm
Linearity (r²)>0.9998
Intra- & Inter-day Variation<3%
Recovery Rate91.2–104.9%

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and substantially shorter analysis times. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which leads to more efficient separation. nih.gov This efficiency translates into reduced solvent consumption and lower analysis costs, making it a more sustainable and cost-effective method. nih.gov

In the context of this compound analysis, UHPLC is often coupled with mass spectrometry (MS) for comprehensive chemical profiling. nih.govresearchgate.net For instance, UPLC combined with quadrupole time-of-flight mass spectrometry (UPLC-PDA/QTOF-MS) has been used to identify this compound A in complex plant extracts. nih.gov The enhanced separation power and speed of UHPLC make it particularly valuable for high-throughput screening and detailed metabolomic studies of natural products containing this compound. nih.govnih.gov

High-Performance Liquid Chromatography with Various Detection Methods (HPLC-DAD)

Mass Spectrometry for Profiling and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of this compound. It is typically coupled with a chromatographic system (LC-MS) to analyze complex mixtures.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, thermally labile molecules like this compound without significant fragmentation. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information. mdpi.com In ESI-MS/MS analysis of this compound, the compound is first ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode, which has been found to yield higher sensitivity and signal intensity for this class of compounds. oup.com

The fragmentation behavior of phenylethanoid glycosides, the class to which this compound belongs, follows predictable pathways. researchgate.net For common phenylethanoid glycosides, the initial fragmentation step involves the loss of the caffeoyl moiety, followed by sequential losses of sugar units (like rhamnose and hexose) and water. researchgate.net If a substituent group is present at the beta position, as seen in related compounds like this compound A, the fragmentation can be initiated by the loss of this substituent group. researchgate.net This detailed fragmentation data is crucial for the unambiguous identification of this compound in complex samples. researchgate.netoup.com

Table 2: Example of ESI-MS/MS Parameters for this compound Analysis. oup.com
ParameterSetting
Ionization ModeNegative Electrospray Ionization (ESI)
Ion Spray Voltage4500 V
Ion Source Temperature550°C
Curtain Gas (CUR)20 p.s.i.
Ion Source Gas 1 (GS1)50 p.s.i.
Ion Source Gas 2 (GS2)50 p.s.i.
Analysis ModeMultiple Reaction Monitoring (MRM)

Modern analytical strategies increasingly use data-dependent acquisition (DDA) to trigger MS/MS scans for the most intense precursor ions detected in a full MS scan. mycompounddiscoverer.com This approach allows for the systematic collection of fragmentation data from numerous compounds in a single run. The vast amount of data generated can be processed using advanced bioinformatics tools like molecular networking. nih.gov

Molecular networking organizes MS/MS data based on spectral similarity, clustering compounds with related chemical structures into interconnected networks. jmb.or.kr This method is highly effective for dereplication (rapidly identifying known compounds) and discovering novel, structurally related analogues within a sample. researchgate.net An integrated strategy combining UPLC/Q-TOF MS with DDA and feature-guided molecular networking has been successfully applied to profile the chemical constituents of Forsythiae Fructus, leading to the characterization of hundreds of compounds, including isomers and derivatives related to this compound. nih.govresearchgate.net This approach provides a global view of the chemical space and helps to identify homologous constituents even when reference standards are unavailable. nih.govjmb.or.kr

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Nuclear Magnetic Resonance (NMR) for Authentication and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation and authentication of chemical compounds. nih.gov Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation, NMR provides precise information about the atomic arrangement within a molecule. The structure of this compound was originally established based on analysis of its carbon-13 NMR spectrum and other chemical evidence. jst.go.jp

Furthermore, 1D and 2D NMR techniques have been instrumental in establishing the structures of new derivatives such as this compound A. tandfonline.com For authentication purposes, the ¹H NMR spectrum of a sample provides a unique chemical fingerprint that can be compared to that of a known reference standard to confirm its identity and purity. nih.govlibretexts.org When reporting NMR data for characterization, it is standard practice to specify the instrument frequency, the solvent used (e.g., CDCl₃), and the chemical shifts (δ) in ppm, along with coupling constants (J) in Hz. rsc.org This level of detail ensures that the data is reproducible and allows for unequivocal structural confirmation. rsc.org

Quality Control and Standardization of Forsythia suspensa Extracts Based on this compound Content

The quality control and standardization of herbal extracts are paramount to ensure their consistency, efficacy, and safety. For Forsythia suspensa, a widely used herb in Traditional Chinese Medicine (TCM), this process often involves the quantification of key bioactive constituents. nih.gov While the Chinese Pharmacopoeia has historically designated compounds like forsythiaside and phillyrin (B1677687) as primary markers for the quality assessment of Forsythia suspensa fruits (Fructus Forsythiae), research has increasingly highlighted the importance of a multi-component analysis for a more comprehensive evaluation. nih.govoup.com Within this multi-component framework, this compound has emerged as a significant compound for quality assessment.

Standardization of F. suspensa extracts relies on robust analytical methods to ensure that different batches of the product have a consistent chemical profile. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method for this purpose. nih.govnih.gov Studies have developed and validated HPLC-DAD methods for the simultaneous determination of multiple components, including this compound A, in F. suspensa. These methods demonstrate good linearity, precision, and accuracy, making them suitable for routine quality control. nih.gov For instance, one such method successfully quantified 12 major constituents, including this compound A, in 33 different F. suspensa samples, showcasing the variability of these compounds and underlining the necessity for stringent quality checks. nih.gov The recovery rates for these analytical methods are typically high, often falling within the range of 91.2% to 104.9%, with intra- and inter-day variations being less than 3%, indicating excellent reproducibility. nih.gov

The content of this compound and other compounds can vary significantly based on factors such as the maturity stage of the fruit (raw "qingqiao" vs. ripe "laoqiao") and the geographical origin. oup.comoup.com Research comparing "qingqiao" and "laoqiao" has shown that the total content of phenylethanoid glycosides is often higher in the raw fruits. oup.com This chemical variation emphasizes the need for analytical methods that can not only quantify but also create a chemical fingerprint to standardize the extracts effectively.

Table 1: Research Findings on the Quantification of this compound and Other Markers in Forsythia suspensa for Quality Control
Analytical MethodCompounds Quantified (including this compound)Key Findings & Validation ParametersReference
HPLC-DADThis compound A, R-suspensaside, S-suspensaside, forsythiaside, phillyrin, rutin, and 6 othersDeveloped for simultaneous quantification in 33 samples. Showed good linearity (r² > 0.9998), reproducibility (intra/inter-day variation < 3%), and recovery (91.2-104.9%). nih.gov
LC-ESI-MS/MSThis compound, forsythiaside, phillyrin, quercetin, and 10 othersMethod validated for linearity (r > 0.9990), precision (intra-day variation 0.7-4.3%, inter-day 1.1-3.9%), and accuracy (recovery 96.65-101.2%). nih.gov
HPLC-ESI-MS/MSThis compound A, forsythiaside A, phillyrin, rutin, and 14 othersCompared raw ("qingqiao") and ripe ("laoqiao") fruits. Found higher total phenylethanoid glycosides in raw samples. Useful for standardization based on maturity. oup.comoup.com
HPLC-DADUsed for chromatographic fingerprinting of multiple batchesSimilarity of fingerprints from the same manufacturer was high (>0.960), but lower between different manufacturers, indicating batch-to-batch variability. nih.gov

Application of Chemoinformatics and Chemometrics in this compound Analysis

The large and complex datasets generated by modern analytical techniques like HPLC and LC-MS necessitate advanced data processing tools. Chemoinformatics and chemometrics are two closely related fields that provide the computational and statistical methods to extract meaningful information from this chemical data. 20visioneers15.comu-strasbg.fr Chemoinformatics involves the use of computer and informational techniques to analyze and organize chemical information, while chemometrics applies multivariate statistics to chemical data to identify patterns and build predictive models. 20visioneers15.commdpi.com

In the context of this compound and Forsythia suspensa analysis, chemometric tools are frequently applied to chromatographic fingerprints and quantitative data. koreascience.kr The goal is to achieve a more holistic quality assessment than is possible by simply quantifying one or two marker compounds. nih.gov Techniques such as Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are commonly employed. koreascience.krresearchgate.net

Hierarchical Cluster Analysis (HCA) is another unsupervised method that groups samples based on their chemical similarity. It has been used to classify and differentiate batches of F. suspensa extracts from different pharmaceutical companies, providing a basis for better quality control. nih.gov

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method used to identify the specific chemical markers that are most responsible for the observed differences between sample groups (e.g., raw vs. ripe fruit, or samples from different geographical locations). mdpi.comresearchgate.net Studies have used OPLS-DA to screen for differential compounds, with this compound A being identified as a potential chemical marker for distinguishing between samples. researchgate.net

These chemometric approaches, when combined with analytical data, provide powerful tools for the quality control of F. suspensa. They can be used to authenticate the botanical origin, differentiate between maturity stages, and even build models to predict the bioactivity of an extract based on its chemical fingerprint. koreascience.krresearchgate.net For example, one study successfully used a combination of HPLC-ESI-MS/MS analysis and multivariate statistical analyses (PCA and HCA) to clearly classify 40 drug samples according to their botanical origins (F. suspensa vs. F. viridissima). koreascience.kr Another study used UPLC-PDA/QTOF-MS combined with chemometrics to select this compound A as one of several effective compounds for predicting the antioxidant activity of an extract. researchgate.net

Table 2: Applications of Chemometrics in the Analysis of Forsythia suspensa
Chemometric MethodAnalytical TechniqueApplication in Forsythia suspensa AnalysisReference
Hierarchical Cluster Analysis (HCA), Bayes Discriminant AnalysisHPLC-DADClassified and differentiated 38 batches of FSE samples to guide reasonable use and improve quality control. nih.gov
Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA)HPLC-ESI-MS/MSDemonstrated clear classification of 40 drug samples according to their botanical origins based on the content of 8 marker compounds. koreascience.kr
Principal Component Analysis (PCA), OPLS-DAUPLC-Q/Orbitrap MSUsed to differentiate green and ripe Forsythiae Fructus and to identify potential differential metabolites, including this compound derivatives. mdpi.comresearchgate.net
UVE–SPA–MLR (Uninformative variable elimination–successive projections algorithm–multiple linear regression)UPLC–PDA/QTOF–MSSelected this compound A as an effective compound for establishing a model to predict antioxidant activity. researchgate.net

Comparative Studies and Interdisciplinary Research on Suspensaside

Comparison of Biological Activities with Other Constituents of Forsythia suspensa

Forsythiaside A, a phenylethanoid glycoside like suspensaside, has demonstrated significant antioxidant, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netoup.com In some studies, forsythiaside A has shown stronger antibacterial activity against certain strains like Staphylococcus aureus compared to other compounds. mdpi.com For instance, one study reported that forsythiaside exhibited potent antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and S. aureus, with its effect against S. aureus being more pronounced than that of tetracycline (B611298). mdpi.com In contrast, the antibacterial activity of phillyrin (B1677687) was found to be less remarkable in the same study. mdpi.com

Phillyrin, a lignan (B3055560), is another major component of Forsythia suspensa. While it also possesses anti-inflammatory and antioxidant activities, its primary contributions are often associated with these effects. mdpi.comtmrjournals.com Research indicates that both forsythoside (B13851194) A and phillyrin have significant bacteriostatic effects. tmrjournals.com

The leaves of Forsythia suspensa have also been found to contain higher concentrations of forsythoside A and phillyrin compared to the fruits. mdpi.com An ethanol (B145695) extract from the leaves, containing this compound among other compounds like forsythoside A and rutin, has been shown to have neuroprotective effects. tmrjournals.com

It is the interplay of these and other compounds, including chlorogenic acid and various flavonoids, that defines the broad-spectrum activity of Forsythia suspensa extracts. oup.com The relative abundance of these constituents can vary depending on factors such as the part of the plant used (fruit or leaf) and its stage of ripeness. oup.com

Interactive Data Table: Comparative Biological Activities of Forsythia suspensa Constituents

Compound Biological Activity Research Findings
This compound Antibacterial, Neuroprotective Exhibited antibacterial activity against Staphylococcus aureus jst.go.jp; Part of a neuroprotective ethanol extract tmrjournals.com
Forsythiaside A Antioxidant, Anti-inflammatory, Antibacterial, Antiviral Strong activity against various bacteria, sometimes exceeding that of antibiotics like tetracycline mdpi.comnih.gov; Inhibits viral replication mdpi.com
Phillyrin Anti-inflammatory, Antioxidant Significant anti-inflammatory and antioxidant properties mdpi.comtmrjournals.com; Also shows bacteriostatic effects tmrjournals.com
Chlorogenic Acid Antibacterial, Antiviral Contributes to the overall antimicrobial profile of the plant extract oup.comnih.gov

Synergistic and Antagonistic Interactions in Multi-Component Systems

Research into these interactions is complex, but it is a growing area of interest in pharmacology and toxicology. arxiv.org For example, studies on other herbal extracts have demonstrated that the combination of certain compounds can lead to enhanced antioxidant activity. researchgate.net It is plausible that this compound participates in similar synergistic interactions within Forsythia suspensa extracts, potentially augmenting the antioxidant or anti-inflammatory effects of other constituents like forsythiaside A and flavonoids.

Genetic and Chemo-taxonomic Relationships of this compound-Producing Plants

This compound is a phenylethanoid glycoside found in plants of the Forsythia genus, which belongs to the Oleaceae family. drugs.com The production of such secondary metabolites is genetically controlled and can be a valuable marker in chemo-taxonomic studies, which use chemical constituents to classify and understand the relationships between plants.

The distribution of phenylethanoid glycosides, including this compound, is not uniform across the plant kingdom, and their presence can be characteristic of certain plant families and genera. Within the Forsythia genus, the profile of these compounds can help to distinguish between different species and even between different populations of the same species. ajol.info

Genetic studies of Forsythia suspensa have revealed genetic diversity among different populations, which may correlate with variations in their chemical profiles, including the content of this compound. ajol.info The biosynthetic pathways leading to the formation of this compound and other related compounds are complex, involving multiple enzymatic steps. nih.gov The genes encoding these enzymes are key to understanding the production of these compounds and can be used as genetic markers.

Phylogenetic analyses, which examine the evolutionary relationships between organisms, can be complemented by chemo-taxonomic data. nih.gov The presence of this compound and related compounds in Forsythia and other related genera within the Oleaceae family can provide insights into their evolutionary history and the development of these biosynthetic pathways over time.

Role of this compound in the Overall Pharmacological Profile of Traditional Herbal Formulations

One well-known formulation containing Forsythia suspensa is Yinqiao San, which is used to treat febrile diseases like the common cold and flu. nih.govd-nb.info The inclusion of Forsythia suspensa in this formula is intended to contribute to its anti-inflammatory, antibacterial, and antiviral effects. nih.gov While forsythiaside A is often highlighted as a major active component, the presence of this compound and other constituents contributes to the multifaceted action of the herb. researchgate.net

Future Research Directions and Advanced Methodological Applications

Elucidation of Further Unexplored Biological Mechanisms of Action

While initial studies have highlighted the antioxidant, anti-inflammatory, and antimicrobial properties of Suspensaside, the precise molecular pathways underlying these effects remain largely to be explored. ontosight.aid-nb.infonih.gov Future research should focus on moving beyond preliminary activity screening to a more profound, mechanistic understanding. For instance, its noted anti-inflammatory effects warrant a detailed investigation into its interaction with key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

Similarly, while its antibacterial activity has been reported, the specific molecular targets within bacterial cells have not been fully identified. nih.govnih.gov Unraveling these mechanisms could reveal novel antibacterial strategies. Investigations could explore its potential to inhibit crucial bacterial enzymes or disrupt biofilm formation. The biosynthesis of phenylethanoid glycosides involves intermediates from the phenylpropanoid and other metabolic pathways, suggesting a complex regulation that could be a target for metabolic engineering. researchgate.netmdpi.comunl.edumdpi.com Further research into its potential antiviral and neuroprotective effects, which have been suggested for related compounds from Forsythia suspensa, could open new therapeutic avenues. mdpi.com

Application of Advanced Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to accelerate the study of natural products like this compound, offering insights that are often challenging to obtain through experimental methods alone. researchgate.nethitgen.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. researchgate.netrasayanjournal.co.in This method is instrumental in screening potential biological targets and understanding structure-activity relationships at a molecular level. For this compound, docking simulations can be employed to screen it against libraries of proteins associated with various diseases, thereby identifying potential new therapeutic targets.

Several studies have already utilized this approach for compounds from Forsythia suspensa. For example, this compound and its derivatives have been docked against viral proteins, such as those from SARS-CoV-2 and the Dengue virus, to evaluate their potential as inhibitors. researchgate.netresearchgate.netnih.gov These computational screenings provide a basis for prioritizing compounds for further experimental validation.

Table 1: Examples of Molecular Docking Studies with this compound and Related Compounds

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Potential Interacting Residues
This compound SARS-CoV-2 Spike Glycoprotein-7.1Arg253, Thr328, Lys360, Arg364, Phe413, Glu414, Tyr294, Phe362 nih.govresearchgate.net
This compound Dengue Virus NS2B/NS3 Protease-4.7Lys74, Trp83, Gly87, Glu88, Asn167 researchgate.net
This compound B SARS-CoV-2 3CL Hydrolase (6LU7)-9.491Not specified researchgate.net
Phellodendroside Dengue Virus NS2B/NS3 Protease-63.0 (MM-GBSA)Trp69, Lys74, Trp83, Trp89, Val146, Val147, Gly148, Ile165 mdpi.com
Quercimeritrin Dengue Virus NS2B/NS3 Protease-59.5 (MM-GBSA)Lys74, Leu76, Trp83, Leu85, Glu88, Asn152, Asn167 mdpi.com

This table is interactive. You can sort and filter the data.

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-receptor interactions compared to the static picture provided by molecular docking. researchgate.net By simulating the movement of atoms over time, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and provide a more accurate estimation of binding free energies. nih.gov

For this compound, once a potential target is identified through docking, MD simulations can validate the binding mode and stability of the complex. researchgate.net For instance, a simulation of this compound bound to the SARS-CoV-2 spike protein could reveal the key interactions that stabilize the complex and how these interactions persist or change over time. This level of detail is crucial for understanding the mechanism of action and for guiding the rational design of more potent derivatives. mdpi.com

The chemical structure of this compound can serve as a scaffold or starting point for the discovery of new bioactive molecules. De novo design algorithms can generate novel chemical structures that are optimized to fit a specific protein's binding site, often using fragments of known binders like this compound. mdpi.comnih.gov Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those with a high probability of binding to a target. nih.gov

By combining these approaches, researchers can explore a vast chemical space to design novel compounds inspired by this compound's core structure. europa.euresearchgate.net For example, a pharmacophore model could be developed based on the key structural features of this compound responsible for its interaction with a target. This model can then be used to screen virtual libraries for molecules that match these features, or to guide the de novo design of entirely new scaffolds with potentially improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.comsymeres.com

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Biotechnological Production and Sustainable Sourcing Strategies

The reliance on harvesting from wild or cultivated plants for natural products like this compound can be unsustainable and subject to environmental variability. Biotechnological approaches offer a promising alternative for a consistent and controlled supply.

Plant cell culture is a technology that involves growing plant cells in a liquid medium under sterile conditions. frontiersin.org This method allows for the production of valuable secondary metabolites, such as this compound, independent of geographical and climatic constraints. Cell suspension cultures, derived from callus tissue, can be scaled up in specialized vessels called bioreactors to produce large quantities of biomass and target compounds. nhri.org.twscispace.com

Different types of bioreactors, including stirred-tank, airlift, and bubble column reactors, are used for plant cell cultures. ua.esslideshare.netplantcelltechnology.com The choice of bioreactor depends on the specific requirements of the cell line, as plant cells are sensitive to shear stress. ub.edu The production of related phenylethanoid glycosides has been successfully demonstrated in cell cultures of various plant species, suggesting that this approach is highly feasible for this compound. scispace.com Establishing a high-yielding cell line of Forsythia suspensa and optimizing culture conditions (e.g., medium composition, pH, temperature, and aeration) in a suitable bioreactor system could provide a sustainable and scalable source of this valuable compound. ua.esplantcelltechnology.comnhri.org.tw

Metabolic Engineering for Enhanced Biosynthesis

The biosynthesis of specialized plant metabolites like this compound is often limited to specific species and can be produced in low quantities, making metabolic engineering a promising avenue for enhancing its production. researchgate.net While direct metabolic engineering of this compound has not been extensively reported, research into related compounds within Forsythia and other medicinal plants provides a clear roadmap.

Metabolic engineering efforts in Forsythia cell cultures have successfully manipulated the biosynthesis of lignans (B1203133), which share precursor pathways with phenylethanoid glycosides. researchgate.netnih.govplos.org For instance, transgenic Forsythia cells have been developed to produce novel lignans by introducing specific genes and silencing others. researchgate.net One study demonstrated that by using RNA interference (RNAi) to suppress a key enzyme, the production of the precursor pinoresinol (B1678388) was increased twenty-fold. researchgate.net This success in redirecting metabolic flux within Forsythia cell cultures highlights the potential for similar strategies to increase the yield of this compound. researchgate.net

Future strategies could involve:

Pathway Elucidation: A complete understanding of the biosynthetic pathway of this compound is a prerequisite for effective engineering. While the general phenylpropanoid pathway is known, the specific enzymes and regulatory genes for this compound synthesis require further identification. plos.orgresearchgate.net

Genetic Transformation: Developing robust genetic transformation protocols for Forsythia species or engineering the pathway in a heterologous host like yeast or E. coli are viable strategies. nhri.org.twnhri.org.tw This involves identifying and transferring all necessary biosynthetic genes.

Targeted Gene Regulation: Techniques like CRISPR-Cas9 could be employed to precisely upregulate key biosynthetic genes or downregulate competing pathways, thereby channeling metabolic resources towards this compound production.

These approaches, which have been conceptualized for other phytopharmaceuticals, can be adapted to create high-yielding, sustainable sources of this compound for further research and potential applications. nhri.org.twnhri.org.tw

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of various "omics" technologies is revolutionizing medicinal plant research by providing a holistic view of the complex biological systems at play. researchgate.netnih.govfrontiersin.org For this compound, a multi-omics approach combining genomics, transcriptomics, proteomics, and metabolomics can unravel the intricate details of its biosynthesis, regulation, and function. frontiersin.org

Metabolomics: This has been the most extensively applied omics field for Forsythia. Metabolomic studies using techniques like UPLC-Q/Orbitrap MS and HS-GC-MS have successfully profiled the chemical constituents of Forsythia suspensa fruits, including this compound. researchgate.netmdpi.com These studies have helped differentiate between raw and ripe fruits and identify a wide array of metabolites. mdpi.comoup.com Spatial metabolomics using MALDI mass spectrometry imaging has even been used to visualize the distribution of metabolites within the plant tissues, revealing that functional compounds are primarily stored in the mesocarp and endosperm. researchgate.net

Transcriptomics: RNA-sequencing and comparative transcriptome analyses of different Forsythia species have been instrumental in identifying candidate genes involved in the biosynthesis of secondary metabolites. researchgate.net By correlating gene expression profiles with metabolite abundance, researchers can pinpoint genes encoding the enzymes of the this compound pathway. researchgate.net

Proteomics: Proteomic analyses can identify the actual proteins (enzymes) present in the plant at a given time, confirming that the genes identified through transcriptomics are being actively translated. nih.gov While large-scale proteomics studies specifically targeting this compound biosynthesis are still emerging, this approach is crucial for validating enzyme function and understanding post-translational regulation. nih.govnih.gov

Integrating these data layers allows for a comprehensive understanding. For example, a high-level expression of a candidate gene (transcriptomics) that correlates with high this compound accumulation (metabolomics) and the presence of the corresponding enzyme (proteomics) would provide strong evidence for that gene's role in the biosynthetic pathway. researchgate.netnih.gov This integrated approach is essential for identifying targets for metabolic engineering and for understanding the compound's ecological role. frontiersin.org

Methodological Advancements in Analytical Techniques

The accurate identification and quantification of this compound in complex plant extracts have been significantly advanced by modern analytical techniques. The coupling of liquid chromatography with mass spectrometry has been particularly pivotal. illinois.edubibliotekanauki.pl

Several sophisticated methods have been established for the analysis of constituents in Forsythia suspensa:

HPLC/UPLC-MS/MS: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common methods. oup.comnih.gov These techniques offer high sensitivity, selectivity, and resolution. Methods using electrospray ionization (ESI) in negative ion mode are frequently employed for analyzing phenolic compounds like this compound. nih.govoup.com Quantification is often performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and accuracy by monitoring a specific precursor-to-product ion transition for the target analyte. nih.govoup.com

UFLC-QTRAP-MS/MS: Ultra-fast liquid chromatography combined with a hybrid triple quadrupole/linear ion trap mass spectrometer offers rapid and comprehensive analysis, enabling the simultaneous determination of numerous bioactive constituents, including this compound, in different parts of the plant. mdpi.com

UPLC-QTOF-MS/MS: The use of a quadrupole time-of-flight (QTOF) mass spectrometer provides high-resolution mass data, which aids in the tentative identification of unknown compounds and the structural characterization of known ones based on their accurate mass and fragmentation patterns. researchgate.net

MALDI-MSI: As mentioned, matrix-assisted laser desorption/ionization mass spectrometry imaging is an emerging technique that allows for the visualization of the spatial distribution of this compound and other metabolites directly in plant tissue sections, providing valuable insights into their storage and transport. researchgate.net

These advancements have not only improved the quality control of herbal medicines containing Forsythia but also provide the robust analytical tools necessary for detailed research in pharmacokinetics, metabolism, and biosynthesis. researchgate.netmdpi.com

Table 1: Advanced Analytical Techniques for this compound Analysis

TechniqueDescriptionPrimary ApplicationReference
HPLC/UPLC-ESI-MS/MSCombines high-resolution liquid chromatography separation with sensitive and specific mass spectrometric detection using electrospray ionization.Simultaneous quantification and chemical profiling of multiple bioactive compounds in Forsythia extracts. oup.com, oup.com, nih.gov
UFLC-QTRAP-MS/MSUtilizes ultra-fast chromatography with a hybrid mass spectrometer for rapid and sensitive quantification.Determination of the spatial distribution of bioactive constituents in different plant parts (pericarp, stalk, seed). mdpi.com
UPLC-QTOF-MS/MSCouples UPLC with high-resolution time-of-flight mass spectrometry for accurate mass measurements.Characterization of chemical constituents and screening for potential inhibitors of enzymes like pancreatic lipase (B570770). researchgate.net
MALDI-MSIA mass spectrometry imaging technique to visualize the spatial distribution of molecules in tissue sections.Studying the localization and metabolic patterns of functional metabolites during different growth stages. researchgate.net

Addressing Research Gaps and Unresolved Questions Regarding this compound

Despite the progress made, significant research gaps and unresolved questions remain concerning this compound. Future research should be directed towards addressing these areas to fully realize its potential.

Key research gaps include:

Complete Biosynthetic Pathway: While the shikimic acid pathway is the known origin, the specific enzymatic steps and regulatory networks leading to this compound are not fully elucidated. plos.orgresearchgate.netresearchgate.net Identifying all the involved genes and enzymes is a critical unresolved issue.

Molecular Mechanisms of Action: Modern pharmacological studies have attributed various effects to Forsythia extracts, but the precise molecular targets and mechanisms of action for this compound itself are often not fully understood. researchgate.netresearchgate.net In vivo experiments are needed to connect its chemical properties to its biological activities. researchgate.net

Pharmacokinetics and Metabolism: There is a lack of comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. Understanding its bioavailability and metabolic fate is crucial for interpreting its pharmacological effects. researchgate.netresearchgate.net

Regulation of Biosynthesis: How the plant regulates the production and accumulation of this compound in response to developmental cues and environmental stresses is largely unknown. plos.org Answering this question is vital for optimizing cultivation and harvesting practices. researchgate.net

Toxicological Profile: While Forsythia Fructus is generally considered safe, detailed toxicological studies on the isolated compound this compound are limited. researchgate.net A thorough evaluation is necessary before it can be considered for any advanced applications.

Closing these knowledge gaps through focused research will be essential for a complete scientific understanding of this compound and for harnessing its full potential. researchgate.netresearchgate.net

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersReferences
HPLC-UVPurity assessmentColumn type, retention time
NMR spectroscopyStructural elucidationSolvent, resonance signals
Microplate assaysDose-response profilingIC50, Z’-factor

Q. Table 2: Statistical Models for Data Contradiction Analysis

ModelUse CaseSoftware/ToolReferences
Mixed-effectsAccounting for inter-study varianceR (lme4 package)
Sensitivity analysisIdentifying protocol biasesPython (SciPy)

Implementation Notes

  • Data Interpretation : Compare this compound’s effects against reference compounds in discussion sections, explicitly addressing discrepancies with prior studies (e.g., "Contrary to Smith et al. (2022), our results suggest... due to differences in solvent polarity") .
  • Ethnobotanical Data : For secondary data analysis, apply documentary analysis to historical texts or ethnopharmacological surveys, coding responses thematically .
  • Reproducibility : Archive protocols on platforms like Protocols.io and share code via GitHub to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suspensaside
Reactant of Route 2
Suspensaside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.